4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one
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Overview
Description
“4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one” is a chemical compound with the linear formula C17H13NO5 . It has a molecular weight of 311.297 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “4-methyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one” is represented by the linear formula C17H13NO5 . The compound has a molecular weight of 311.297 .
Scientific Research Applications
Biocatalytic Hydrolysis
This compound has been used in studies investigating the catalytic mechanisms of enzymes like trypsin, lipase, and nattokinase . The Hammett linear free-energy relationship (LFER) was used to compare the electronic effects of various para-substitutions on ester hydrolysis .
Radiofluorination of Biomolecules
4-Nitrophenyl activated esters, which include this compound, have been used to rapidly prepare 18 F-labelled acylation synthons in one step . This is particularly useful in the indirect radiofluorination of biomolecules .
Catalyst in Organic Reactions
4-Nitro benzyl substituted pyridinium salts, which can be derived from this compound, have been used as catalysts for Erlenmeyer reactions . These salts have shown excellent catalytic response and are suitable for Erlenmeyer reactions .
Antimicrobial Activity
Derivatives of this compound have shown antimicrobial activity. For example, 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenol exhibited good antibacterial activity against both clinical isolates .
Synthesis of Sulfoxides
4-Nitrothioanisole, a related compound, can be used to synthesize sulfoxides . This suggests potential applications of 4-methyl-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one in similar reactions.
Structural Characterization Studies
This compound can be used in structural characterization studies . The intermolecular interactions in the solid state can provide insights into the molecular conformation .
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
Similar compounds have been shown to affect a variety of biochemical pathways, leading to diverse biological activities . These activities can range from antiviral to anticancer effects, depending on the specific pathways affected.
Result of Action
Similar compounds have been shown to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects .
properties
IUPAC Name |
4-methyl-7-[(4-nitrophenyl)methoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-11-8-17(19)23-16-9-14(6-7-15(11)16)22-10-12-2-4-13(5-3-12)18(20)21/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNBIJBFDMJWTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-7-[(4-nitrophenyl)methoxy]-2H-chromen-2-one |
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